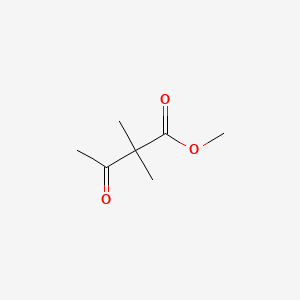

Methyl 2,2-dimethylacetoacetate

Description

Overview of β-Keto Esters as Multifunctional Organic Synthons

β-Keto esters are a class of organic compounds characterized by a ketone functional group located on the carbon atom beta (β) to the ester group's carbonyl. fiveable.mefiveable.me This unique structural arrangement makes them exceptionally versatile building blocks, or synthons, in organic synthesis. fiveable.me Their value stems from the presence of multiple reactive sites within a single molecule; they possess two electrophilic carbonyl carbons and can generate nucleophilic carbons, allowing for a wide range of chemical transformations. researchgate.net

A key feature of most β-keto esters is the acidity of the protons on the α-carbon (the carbon situated between the two carbonyl groups). fiveable.me When treated with a base, these protons can be readily removed to form a resonance-stabilized enolate ion. fiveable.mewikipedia.org This enolate is a potent nucleophile that can participate in a variety of crucial carbon-carbon bond-forming reactions, including alkylations, aldol condensations, and cyclizations. fiveable.mefiveable.me This reactivity allows chemists to construct complex molecular architectures from simpler precursors, making β-keto esters invaluable intermediates in the synthesis of pharmaceuticals and materials. fiveable.me

Position and Unique Reactivity of Methyl 2,2-dimethylacetoacetate within the β-Keto Ester Class

This compound holds a distinct position within the β-keto ester family due to a critical structural modification: the α-carbon is disubstituted with two methyl groups. This seemingly minor change results in a profound alteration of its chemical reactivity compared to its un- or mono-substituted counterparts like methyl acetoacetate (B1235776). The most significant consequence of this α,α-disubstitution is the absence of acidic α-protons. aklectures.com

Without these enolizable protons, this compound cannot readily form an enolate anion under typical basic conditions. fiveable.me This structural feature renders it incapable of participating in the classic reactions that define much of β-keto ester chemistry, such as self-condensation (Claisen condensation) or further alkylation at the α-position. fiveable.meaklectures.com While this limits its use in traditional acetoacetic ester synthesis pathways, this unique stability opens doors to other specialized applications. For instance, the hydrolysis of sterically hindered, disubstituted β-keto esters can be challenging, often requiring harsh conditions. nih.gov However, research into palladium-catalyzed reactions has provided alternative methods for transforming such compounds. nih.gov Its inability to enolize allows other parts of the molecule, such as the ketone or ester carbonyls, to react with greater selectivity in certain transformations.

| Property | Value | Reference |

|---|---|---|

| CAS Number | 38923-57-8 | guidechem.com |

| Molecular Formula | C7H12O3 | guidechem.comnih.gov |

| Molecular Weight | 144.17 g/mol | nih.gov |

| Boiling Point | 169 °C at 760 mmHg | guidechem.com |

| Density | 0.999 g/cm³ | guidechem.com |

| Refractive Index | 1.4205 | guidechem.com |

Historical Context and Evolution of Research on β-Keto Esters

The study of β-keto esters has a rich history dating back to the 19th century. A foundational discovery in this field was the Claisen condensation, first reported by German chemist Rainer Ludwig Claisen in 1887. wikipedia.orglibretexts.orgyoutube.com This reaction, which involves the base-catalyzed self-condensation of an ester to form a β-keto ester, became a cornerstone of synthetic organic chemistry for its ability to form carbon-carbon bonds. wikipedia.orgyoutube.com Another pivotal reaction, the acetoacetic ester synthesis, was discovered even earlier by Geuther in 1863 and utilizes the alkylation of the enolate derived from a β-keto ester. researchgate.net

Throughout the 20th century, research continued to expand the synthetic utility of these compounds. The development of crossed-Claisen and intramolecular (Dieckmann) condensations provided access to an even wider array of molecular structures. wikipedia.org In more recent decades, the evolution of organometallic chemistry has introduced new dimensions to β-keto ester reactivity. The advent of palladium-catalyzed reactions, for example, has enabled novel transformations that are not achievable through conventional methods, offering milder reaction conditions and new pathways for reactions like decarboxylation, aldol condensations, and Michael additions. nih.gov This ongoing research continues to elevate the status of β-keto esters from classical synthons to sophisticated tools in modern asymmetric catalysis and complex molecule synthesis. acs.org

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl 2,2-dimethyl-3-oxobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-5(8)7(2,3)6(9)10-4/h1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVSDLZIEHYYLTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(C)(C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192211 | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38923-57-8 | |

| Record name | Butanoic acid, 2,2-dimethyl-3-oxo-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38923-57-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038923578 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 38923-57-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=93904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl 2,2-dimethylacetoacetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q75TYA8L62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Reactivity and Transformative Chemistry of Methyl 2,2 Dimethylacetoacetate

Reactions at the Carbonyl and Ester Functionalities

The reactivity of methyl 2,2-dimethylacetoacetate is centered on its ketone and ester groups, which can undergo various transformations independently or concertedly.

Nucleophilic Addition Reactions

The carbonyl carbon in both the ketone and the ester is electrophilic and susceptible to attack by nucleophiles. In a nucleophilic addition reaction, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate by breaking the C=O π bond. masterorganicchemistry.comlibretexts.org

Generally, the ketone carbonyl is more reactive towards nucleophiles than the ester carbonyl. This is because aldehydes and ketones are typically more reactive than esters due to both electronic and steric factors. libretexts.org The gem-dimethyl groups at the α-position introduce significant steric hindrance, which can impede the approach of bulky nucleophiles to both carbonyl centers. masterorganicchemistry.comnih.gov

Reactions with strong, irreversible nucleophiles like Grignard reagents or organolithium compounds would lead to the formation of tertiary alcohols. Weaker, reversible nucleophiles can also react, with the position of the equilibrium depending on the relative stability of the reactants and products. masterorganicchemistry.com

Condensation Reactions

Condensation reactions, such as the Claisen condensation, are fundamental transformations for esters that typically involve the formation of an enolate ion at the α-carbon. libretexts.orgmasterorganicchemistry.com However, this compound lacks α-hydrogens and therefore cannot self-condense as it cannot form the required enolate nucleophile.

It can, however, participate as an electrophilic acceptor in "crossed" Claisen condensations with another ester that does possess α-hydrogens. libretexts.orglibretexts.orgmsu.edu In such reactions, a base is used to deprotonate the enolizable ester, which then attacks the carbonyl carbon of the this compound. To favor the crossed product and minimize the self-condensation of the enolizable ester, the non-enolizable ester (this compound) is often used in excess. libretexts.org

Hydrolysis Pathways

The ester functionality of this compound can be hydrolyzed to yield 2,2-dimethylacetoacetic acid and methanol. This reaction can be catalyzed by either acid or base. pearson.com

Base-Catalyzed Hydrolysis (Saponification): This is an irreversible process involving the nucleophilic attack of a hydroxide ion on the ester carbonyl carbon. This is followed by the elimination of the methoxide ion to form the carboxylic acid, which is then deprotonated by the base to form the carboxylate salt.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. The reaction is initiated by the protonation of the ester carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by water.

The hydrolysis of β-keto esters can be complex, and kinetic studies on related compounds have shown the reaction to be first order in the substrate under pseudo-first-order conditions. asianpubs.org The hydrolysis is a critical first step for subsequent decarboxylation. pearson.comaklectures.com

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol, a reaction often catalyzed by acids or bases. ucc.ie This transformation is particularly useful for β-keto esters, allowing for the synthesis of a variety of derivatives. nih.gov A wide array of catalysts have been developed for this purpose, including Lewis acids, organic bases, and heterogeneous catalysts. ucc.ienih.govmdpi.com

For sterically unhindered β-keto esters like ethyl acetoacetate (B1235776), numerous catalysts are effective. The reaction mechanism can proceed via an enol intermediate, which is facilitated by chelation of the two carbonyl groups to a catalyst. nih.gov

| Catalyst | Alcohol | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Boric Acid | Primary & Secondary Alcohols | - | High | nih.gov |

| Silica (B1680970) Supported Boric Acid | Primary, Secondary, Allylic, Benzylic | Solvent-free | 87-95 | nih.gov |

| Caesium Carbonate | Primary & Secondary Alcohols | Conventional, Microwave, or Ultrasonic | Good | nih.gov |

| Prussian Blue | Primary & Secondary Alcohols | - | Good | nih.gov |

| 4-DMAP | Various Alcohols | - | - | ucc.ie |

Oxidation and Reduction Processes

The two carbonyl groups in this compound offer sites for both oxidation and reduction reactions.

Reduction: The ketone and ester functionalities can be reduced to alcohols. The ketone is generally more reactive towards reducing agents than the ester.

Selective Ketone Reduction: A mild reducing agent like sodium borohydride (NaBH₄) can selectively reduce the ketone to a secondary alcohol, yielding methyl 3-hydroxy-2,2-dimethylbutanoate, while leaving the ester group intact. thieme-connect.com The reduction of β-keto esters is a common method for synthesizing β-hydroxy esters, which are valuable chiral building blocks. thieme-connect.com Biocatalytic methods, such as using baker's yeast (Saccharomyces cerevisiae), are also employed for the stereoselective reduction of β-keto esters. nih.govacs.orgresearchgate.net

Reduction of Both Groups: A stronger reducing agent, such as lithium aluminum hydride (LiAlH₄), will reduce both the ketone and the ester, resulting in the formation of a diol, 2,2-dimethyl-1,3-butanediol.

Oxidation: The ketone functional group can undergo oxidation, most notably through the Baeyer-Villiger oxidation. This reaction converts a ketone into an ester by inserting an oxygen atom adjacent to the carbonyl carbon. wikipedia.orglibretexts.orgrsc.org The reaction is typically carried out using peroxyacids (e.g., m-CPBA) or hydrogen peroxide. sigmaaldrich.comorganic-chemistry.org The regioselectivity of the Baeyer-Villiger oxidation is determined by the migratory aptitude of the groups attached to the carbonyl. The group that can better stabilize a positive charge will preferentially migrate. organic-chemistry.org For this compound, the potential migration of the methyl group versus the quaternary carbon group would need to be considered. Steric hindrance can also be a limiting factor in this reaction. sigmaaldrich.com

Oxidation Reactions and Product Formation

The oxidation of β-keto esters can be a challenging transformation due to the potential for cleavage of the carbon-carbon bond between the carbonyl groups. However, specific reagents and conditions can be employed to achieve desired oxidative transformations of molecules like this compound. While the direct oxidation of this compound is not extensively detailed in the provided search results, general principles of β-keto ester oxidation can be inferred.

Oxidizing agents such as peroxy acids (e.g., m-CPBA) or dioxiranes (e.g., DMDO) are often used for the Baeyer-Villiger oxidation of ketones. In the case of a β-keto ester, this could potentially lead to the insertion of an oxygen atom adjacent to one of the carbonyl groups, forming an anhydride derivative. However, the presence of the ester group might influence the regioselectivity of the oxygen insertion.

Another potential oxidation pathway involves the α-carbon. Although the α-position in this compound is quaternary and lacks a hydrogen atom, precluding direct enolization-based oxidation at this site, oxidative cleavage of the diketone functionality is a possibility under harsh conditions, potentially leading to the formation of dimethyl malonate and acetic acid derivatives.

Further research into specific oxidation reactions of this compound is necessary to fully elucidate the product profiles and reaction mechanisms. The table below summarizes potential oxidation products based on general chemical principles.

| Oxidizing Agent | Potential Product(s) | Reaction Type |

| Peroxy acids (e.g., m-CPBA) | Anhydride derivatives | Baeyer-Villiger Oxidation |

| Strong oxidants (e.g., KMnO4, O3) | Dimethyl malonate, Acetic acid derivatives | Oxidative Cleavage |

Reduction Reactions to Hydroxy Esters

The reduction of the keto group in β-keto esters like this compound yields the corresponding β-hydroxy esters. This is a common and synthetically useful transformation. A variety of reducing agents can be employed to achieve this, with the choice of reagent often influencing the stereochemical outcome of the reaction, particularly in substrates with adjacent chiral centers.

Commonly used reducing agents for this purpose include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for the selective reduction of ketones in the presence of esters. The reduction of a keto-ester with such reagents typically results in the formation of 3-hydroxy-2,2-dimethylbutanoate. rsc.org

The reaction proceeds via the nucleophilic addition of a hydride ion to the carbonyl carbon of the keto group, followed by protonation of the resulting alkoxide upon workup. The general transformation is depicted below:

Methyl 2,2-dimethyl-3-oxobutanoate + [H] → Methyl 3-hydroxy-2,2-dimethylbutanoate

The efficiency and selectivity of these reductions can be influenced by factors such as the solvent, temperature, and the presence of additives. For instance, the use of cerium(III) chloride with sodium borohydride (the Luche reduction) can enhance the selectivity for ketone reduction in the presence of other reducible functional groups.

| Reducing Agent | Product | Key Features |

| Sodium borohydride (NaBH₄) | Methyl 3-hydroxy-2,2-dimethylbutanoate | Mild, selective for ketones over esters. |

| Lithium aluminum hydride (LiAlH₄) | Methyl 3-hydroxy-2,2-dimethylbutanoate | Powerful, less selective, may also reduce the ester. |

Asymmetric Reduction Methodologies

The synthesis of enantiomerically pure β-hydroxy esters is of significant interest in organic synthesis, as these compounds are valuable chiral building blocks. Asymmetric reduction of the prochiral ketone in this compound provides a direct route to these optically active molecules. This is typically achieved using chiral catalysts or reagents that can differentiate between the two enantiotopic faces of the carbonyl group.

A prominent method for achieving enantioselective reduction of ketones is through catalytic hydrogenation using chiral metal complexes. Ruthenium complexes bearing chiral phosphine ligands, such as BINAP, have proven to be highly effective for the asymmetric hydrogenation of a wide range of ketones, including β-keto esters. researchgate.net These catalytic systems can deliver high conversions and excellent enantiomeric excesses (ee). mdpi.com

The general approach involves the reaction of the β-keto ester with hydrogen gas in the presence of a catalytic amount of the chiral ruthenium complex. The chirality of the ligand environment around the metal center dictates the facial selectivity of the hydride transfer to the ketone, leading to the preferential formation of one enantiomer of the β-hydroxy ester.

Another powerful approach involves the use of biocatalysts, such as enzymes. Ene-reductases, for example, have been utilized for the asymmetric reduction of C=C double bonds, and similar enzyme classes like ketoreductases can be employed for the enantioselective reduction of ketones. mdpi.com These enzymatic reductions often proceed with very high enantioselectivity under mild reaction conditions.

| Catalyst System | Type | Typical Enantioselectivity |

| Ru-BINAP | Homogeneous Metal Catalyst | High (up to >99% ee) |

| Ketoreductases | Biocatalyst | Very High (often >99% ee) |

The stereochemical outcome of the asymmetric reduction of this compound is determined by the specific chiral catalyst and reaction conditions employed. The catalyst's chiral environment creates a diastereomeric transition state with the substrate, where one is energetically favored, leading to the selective formation of one enantiomer of the product.

For instance, in Ru-catalyzed hydrogenations, the (R)-BINAP ligand typically yields one enantiomer of the alcohol, while the (S)-BINAP ligand produces the opposite enantiomer. This predictability is a key advantage of using such well-defined catalyst systems. The precise stereochemical outcome can be rationalized by considering the steric and electronic interactions between the substrate and the chiral ligand in the coordination sphere of the metal.

In addition to the choice of catalyst, other reaction parameters can influence the stereoselectivity. These include the solvent, temperature, pressure of hydrogen gas, and the presence of additives. Optimization of these parameters is often necessary to achieve the highest possible enantioselectivity for a given substrate. The development of computational models has also aided in understanding the origins of asymmetric induction and predicting the stereochemical outcomes of these reactions. nih.gov

Reactions Involving α-Substituents and Derived Species

Further Alkylation at the α-Position

The α-position of β-keto esters is typically acidic and can be readily deprotonated to form an enolate, which can then be alkylated. However, in the case of this compound, the α-carbon is already fully substituted with two methyl groups. Therefore, direct further alkylation at this position is not possible as there are no α-hydrogens to be removed to form an enolate.

The acetoacetic ester synthesis is a classic method that relies on the alkylation of the α-carbon of ethyl acetoacetate. libretexts.org This process involves the deprotonation of the α-carbon followed by reaction with an alkyl halide. A second alkylation can also be performed. However, this chemistry is not applicable to this compound due to the quaternary nature of its α-carbon.

Any further functionalization of this molecule would need to occur at other positions, such as the methyl group of the acetyl moiety or through reactions involving the ester or ketone carbonyl groups.

Reactivity and Rearrangements of Hydrazone Derivatives

Hydrazone derivatives of this compound are formed through the condensation reaction between the ketone's carbonyl group and a hydrazine, such as phenylhydrazine. These derivatives serve as versatile intermediates in various synthetic transformations, primarily for the construction of heterocyclic ring systems. The reactivity is centered around the C=N double bond and the adjacent enolizable positions, which can participate in intramolecular cyclization and rearrangement reactions, often catalyzed by acid.

Two of the most significant transformations of these hydrazone derivatives are the Fischer indole (B1671886) synthesis and the synthesis of pyrazole derivatives.

Fischer Indole Synthesis: When the phenylhydrazone of this compound is treated with an acid catalyst (e.g., polyphosphoric acid, zinc chloride), it can undergo the Fischer indole synthesis. alfa-chemistry.comwikipedia.org The reaction proceeds through a series of steps initiated by the tautomerization of the hydrazone to an enamine, followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement. wikipedia.org Subsequent cyclization and elimination of ammonia result in the formation of a substituted indole. alfa-chemistry.com For the hydrazone of this compound, this reaction would yield a highly substituted indole carboxylic acid ester, a valuable scaffold in medicinal chemistry. The general indole synthesis can be carried out as a one-pot reaction without isolating the intermediate hydrazone. thermofisher.com

Pyrazole Synthesis: Hydrazones are common precursors for the synthesis of pyrazoles, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms. nih.govdocumentsdelivered.com The reaction of a β-keto ester's hydrazone can lead to pyrazole formation through intramolecular cyclization. A Brønsted acid-mediated process can be used to synthesize pyrazoles from conjugated hydrazones. nih.govdocumentsdelivered.com Depending on the reaction conditions and the specific hydrazine used (e.g., hydrazine hydrate vs. a substituted hydrazine), different pyrazole derivatives can be obtained. This cyclization is a powerful method for creating substituted pyrazoles, which are prevalent in pharmaceuticals and agrochemicals. organic-chemistry.org

| Reaction Type | Reactants | Key Conditions | Product Class |

| Fischer Indole Synthesis | Phenylhydrazone of this compound | Acid catalyst (Brønsted or Lewis), Heat wikipedia.org | Substituted Indole |

| Pyrazole Synthesis | Hydrazone of this compound | Acid or Base Catalysis organic-chemistry.orgnih.gov | Substituted Pyrazole |

Cleavage and Fragmentation Reactions

This compound can undergo several types of cleavage and fragmentation reactions, which can be induced chemically or under mass spectrometry conditions. These reactions break key carbon-carbon or carbon-oxygen bonds within the molecule.

Chemical Cleavage: Hydrolysis and Decarboxylation As a β-keto ester, this compound is susceptible to hydrolysis of its ester group, typically under acidic or basic conditions. This reaction cleaves the ester linkage to produce methanol and 2,2-dimethylacetoacetic acid.

The resulting product, 2,2-dimethylacetoacetic acid, is a β-keto acid. β-Keto acids are known to be thermally unstable and readily undergo decarboxylation (loss of CO₂) upon heating. masterorganicchemistry.com The reaction proceeds through a cyclic, six-membered transition state, which results in the formation of an enol intermediate that quickly tautomerizes to the more stable ketone. youtube.com The final product of this hydrolysis and subsequent decarboxylation sequence is 3-methyl-2-butanone.

Mass Spectrometry Fragmentation: In mass spectrometry, this compound (molar mass 144.17 g/mol ) undergoes characteristic fragmentation upon ionization. nih.gov The fragmentation patterns provide valuable information about the molecule's structure. Key fragmentation pathways include alpha-cleavage and other bond scissions.

Alpha-Cleavage: This is a common fragmentation pathway for carbonyl compounds where the bond adjacent to the carbonyl group is broken. libretexts.orgyoutube.com For this compound, alpha-cleavage can occur on either side of the two carbonyl groups.

Cleavage between the acetyl carbonyl and the quaternary carbon results in the loss of an acetyl radical (•COCH₃, 43 u), generating a fragment ion at m/z 101.

Loss of a methyl radical (•CH₃, 15 u) from the acetyl group is less common but possible.

Cleavage adjacent to the ester carbonyl can lead to the loss of a methoxy (B1213986) radical (•OCH₃, 31 u), giving a fragment at m/z 113.

Other Fragmentations: Cleavage of the C-C bond between the two carbonyl groups can lead to the loss of the entire ester-containing portion.

| Fragment Ion (m/z) | Lost Neutral Fragment | Proposed Fragmentation Pathway |

| 113 | •OCH₃ (31 u) | Alpha-cleavage at the ester carbonyl |

| 101 | •COCH₃ (43 u) | Alpha-cleavage at the ketone carbonyl |

| 85 | C₂H₃O₂ (59 u) | Loss of the methyl ester group |

| 59 | C₄H₇O (71 u) | Formation of the [C(O)OCH₃]⁺ ion |

| 43 | C₅H₉O₂ (101 u) | Formation of the acetyl cation [CH₃CO]⁺ |

Reactions of Halogenated Derivatives

Halogenated derivatives of this compound are typically synthesized by introducing halogen atoms at the α-position of the ketone function. The presence of two methyl groups on the other α-carbon (C2) prevents halogenation at that site, meaning reactions occur exclusively on the methyl group of the acetyl moiety (C4).

Alpha-Halogenation: The methyl group of the acetyl function is enolizable and can be halogenated under both acidic and basic conditions. libretexts.org

Acid-Catalyzed Halogenation: In the presence of an acid catalyst, the ketone tautomerizes to its enol form. This nucleophilic enol then attacks an electrophilic halogen (Cl₂, Br₂, or I₂), leading to the formation of the α-halo ketone. libretexts.org This reaction is typically controlled to achieve monohalogenation.

Base-Promoted Halogenation: Under basic conditions, a hydroxide ion removes an α-hydrogen to form an enolate. The enolate, being a potent nucleophile, reacts rapidly with the halogen. This reaction is often difficult to stop at monosubstitution, and polyhalogenation is common because the newly introduced electron-withdrawing halogen atom makes the remaining α-hydrogens even more acidic. youtube.com

The Haloform Reaction: As this compound is a methyl ketone, its halogenated derivatives can undergo the haloform reaction when treated with excess base and halogen (e.g., Br₂/NaOH). youtube.com In this reaction, the methyl group is first tri-halogenated. The resulting trihalomethyl group becomes a suitable leaving group. Subsequent nucleophilic acyl substitution by hydroxide ion cleaves the carbon-carbon bond, yielding a haloform (CHX₃, where X = Cl, Br, I) and the carboxylate of methyl 2,2-dimethylpropanoate. This reaction provides a pathway to transform the acetyl group into a carboxylic acid derivative while cleaving the C3-C4 bond.

| Reaction | Reagents | Key Intermediate | Product Type |

| Acid-Catalyzed α-Halogenation | X₂ (Br₂, Cl₂), H⁺ (e.g., Acetic Acid) | Enol libretexts.org | Methyl 4-halo-2,2-dimethyl-3-oxobutanoate |

| Base-Promoted α-Halogenation | X₂ (Br₂, Cl₂), Base (e.g., NaOH) | Enolate youtube.com | Methyl 4,4,4-trihalo-2,2-dimethyl-3-oxobutanoate |

| Haloform Reaction | Excess X₂, Excess Base (e.g., NaOH) | Tri-halo derivative | Haloform + Methyl 2,2-dimethylpropanoate |

Mechanistic Investigations of Reactions Involving Methyl 2,2 Dimethylacetoacetate

Enolate Chemistry and Reaction Intermediates

The formation of enolates from β-keto esters like methyl 2,2-dimethylacetoacetate is a fundamental step in many of its reactions. masterorganicchemistry.commasterorganicchemistry.com Enolates are powerful nucleophiles that can react with a variety of electrophiles. masterorganicchemistry.com The presence of two electron-withdrawing groups (the ketone and the ester) in this compound increases the acidity of the α-protons, facilitating enolate formation. masterorganicchemistry.com However, in the case of this compound, there are no α-protons, which means it cannot be deprotonated to form a typical enolate. masterorganicchemistry.com

Reactions involving the enolate of this compound would first require a synthetic modification to introduce an α-proton. For instance, if we consider a related compound, methyl acetoacetate (B1235776), it readily forms an enolate. pearson.com The enolate ion is a resonance-stabilized species, with the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group. masterorganicchemistry.com This resonance stabilization is a key factor in the reactivity of enolates. masterorganicchemistry.com

Table 1: Comparison of pKa Values for Selected Carbonyl Compounds

| Compound | pKa |

| Acetone | ~20 |

| Methyl acetoacetate | ~11 |

| Diethyl malonate | ~13 |

This table illustrates the increased acidity of α-protons in β-dicarbonyl compounds compared to a simple ketone.

In reactions where an enolate of a related acetoacetate is generated, it acts as an ambident nucleophile, meaning it can react at either the carbon or the oxygen atom. bham.ac.uk The regioselectivity of the reaction (C-alkylation vs. O-alkylation) is influenced by several factors, including the nature of the electrophile (hard vs. soft), the counterion, and the solvent. bham.ac.uk

Kinetic and Mechanistic Studies of Catalytic Transformations

Kinetic and mechanistic studies of catalytic transformations involving esters provide valuable insights into reaction pathways. While specific studies on this compound are not abundant, general principles from related ester reactions can be applied. For instance, the hydrolysis of methyl acetate, catalyzed by an acidic ion exchange resin, has been studied to understand the reaction kinetics. researchgate.net These studies often employ models like the Langmuir-Hinshelwood-Hougen-Watson (LHHW) model to describe the reaction rates, taking into account the adsorption of reactants and products on the catalyst surface. researchgate.net

In a study on the olefination of esters using dimethyltitanocene, it was found that the reaction kinetics were zero-order in the ester and first-order in the dimethyltitanocene. princeton.edu This suggests that the rate-determining step involves the catalyst and not the ester. Such kinetic data is crucial for elucidating the reaction mechanism.

A mechanistic study of the reaction between S-methylisothiosemicarbazide and methyl acetoacetate revealed a multi-step process involving the formation of an intermediate that undergoes cyclization and elimination to yield a pyrazolone derivative. researchgate.net This study highlights the complexity of reactions involving β-keto esters and the importance of identifying reaction intermediates.

Influence of Steric Hindrance on Reaction Pathways

The two methyl groups at the α-position of this compound create significant steric hindrance. This steric bulk has a profound influence on its reactivity and the pathways of reactions it participates in. For example, in the alkylation of enolates, steric hindrance can dictate the site of attack. In the case of 2-methylcyclohexanone, alkylation occurs preferentially at the less hindered C6 position rather than the more substituted C2 position. libretexts.org

The acetoacetic ester synthesis, a classic method for preparing ketones, involves the alkylation of an acetoacetate enolate. libretexts.orgyoutube.com While this compound itself cannot be directly alkylated at the α-position due to the absence of α-protons, its steric profile would significantly impact any reaction at the carbonyl carbons. The bulky gem-dimethyl group can hinder the approach of nucleophiles to the adjacent carbonyl groups, potentially slowing down reaction rates or favoring attack at the less sterically encumbered ester carbonyl.

The steric hindrance can also influence the equilibrium between different conformations of the molecule and its reaction intermediates, thereby affecting the stereochemical outcome of reactions.

Applications of Methyl 2,2 Dimethylacetoacetate in Organic Synthesis

Role as a Building Block for Complex Organic Molecules

Methyl 2,2-dimethylacetoacetate is a key starting material in the synthesis of intricate organic molecules. organic-chemistry.org Its bifunctional nature, possessing both a ketone and an ester group, allows for a variety of chemical manipulations, making it a versatile precursor in the construction of complex frameworks. The presence of two methyl groups at the α-position influences its reactivity and stereoselectivity in various reactions.

The ester and ketone functionalities can be selectively targeted to introduce new functional groups or to build upon the existing carbon skeleton. For instance, the ketone can undergo reactions such as aldol condensations and Wittig reactions, while the ester can be hydrolyzed, reduced, or converted to other functional groups. This dual reactivity is instrumental in the assembly of elaborate molecular structures found in natural products and other complex target molecules.

Precursor in Pharmaceutical Intermediate Synthesis

The synthesis of active pharmaceutical ingredients (APIs) often involves the use of specialized building blocks to construct the desired molecular framework. researchgate.net α-Methyl-β-ketoesters, including this compound, are recognized as useful raw materials for a variety of valuable chemicals, including pharmaceuticals. google.com

Chirality is a critical aspect of drug design and efficacy, as different enantiomers of a drug can have vastly different pharmacological activities. While specific methods for the asymmetric synthesis starting directly from this compound are not extensively documented in readily available literature, the general class of β-ketoesters is pivotal in the synthesis of chiral molecules. Methodologies such as asymmetric hydrogenation or the use of chiral auxiliaries can be employed to introduce stereocenters, leading to the formation of enantiomerically enriched building blocks essential for the synthesis of chiral drugs. mdpi.comsemanticscholar.org

Methyl 2-phenylacetoacetate, a related compound, is a known precursor in the synthesis of amphetamines and methamphetamines. caymanchem.com While direct examples of APIs synthesized from this compound are not prominently reported, its structural motifs are relevant to the synthesis of various bioactive molecules. The core structure can be modified through various organic reactions to generate intermediates for a range of therapeutic agents.

| API or Intermediate Class | Potential Synthetic Application of this compound |

| Amphetamines | Precursor for the core phenylacetone structure |

| Chiral Alcohols/Esters | Starting material for asymmetric synthesis to produce chiral intermediates |

This table is based on the applications of structurally related compounds and the general reactivity of β-ketoesters.

Utilization in Agrochemical Synthesis

The development of effective and safe agrochemicals is crucial for modern agriculture. α-Methyl-β-ketoethyl esters, a category that includes this compound, are utilized as synthetic intermediates for agricultural and horticultural fungicides. google.com The specific fungicides derived from this compound are not widely disclosed in public literature, but its chemical properties make it a suitable precursor for various pesticide, herbicide, and fungicide formulations.

Application in Flavor and Fragrance Chemistry (as an intermediate)

The flavor and fragrance industry relies on a diverse palette of chemical compounds to create specific scents and tastes. While direct application of this compound as a fragrance or flavor ingredient is not common, its structural analog, ethyl 2-methylacetoacetate, is used as a synthetic intermediate for perfumes. google.com Esters and ketones are fundamental components of many fruity and floral scents. The chemical structure of this compound makes it a potential intermediate for the synthesis of various aroma compounds. For instance, 2-methyl-benzoic acid methyl ester is used as a fragrance chemical in perfumes, colognes, and personal care products. google.com

Heterocyclic Compound Synthesis

Heterocyclic compounds are a cornerstone of medicinal chemistry and materials science. β-Dicarbonyl compounds, such as this compound, are valuable precursors for the synthesis of a variety of heterocyclic systems. bu.edu.eg These reactions often proceed through condensation with binucleophilic reagents.

One of the most common applications of β-ketoesters is in the synthesis of pyrazoles . The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a classical and widely used method for preparing pyrazole rings. hilarispublisher.comdergipark.org.trnih.gov

Pyrimidines , another important class of heterocycles, can also be synthesized from β-dicarbonyl precursors. The Pinner synthesis, for example, involves the condensation of a 1,3-dicarbonyl compound with an amidine. organic-chemistry.orgbu.edu.eg

The synthesis of highly substituted pyridines can also be achieved using β-ketoester derivatives. northumbria.ac.uk Multicomponent reactions, which involve the combination of three or more reactants in a single step, are particularly efficient for the synthesis of complex heterocyclic structures from simple starting materials like this compound. researchgate.netrsc.orgwindows.net

| Heterocycle | General Synthetic Method | Reactant with this compound |

| Pyrazole | Knorr pyrazole synthesis | Hydrazine or substituted hydrazines |

| Pyrimidine (B1678525) | Pinner synthesis | Amidines, ureas, or thioureas |

| Pyridine | Hantzsch pyridine synthesis or similar multicomponent reactions | Aldehydes and ammonia source |

Preparation of Pyrimidine Derivatives

A thorough search of chemical synthesis literature and reaction databases did not yield specific methods or research findings where this compound is used as a precursor for pyrimidine derivatives.

The most widely used method for constructing a pyrimidine ring is the Principal Synthesis, which involves the condensation of a compound containing an N-C-N fragment (such as urea, guanidine (B92328), or amidine) with a 1,3-bifunctional three-carbon fragment. bu.edu.egthieme-connect.de Typically, this three-carbon component is a β-dicarbonyl compound like a 1,3-diketone or a β-keto ester. orgsyn.org While this compound belongs to the class of β-keto esters, the literature overwhelmingly cites the use of other, structurally different keto esters, such as ethyl acetoacetate (B1235776), in these condensation reactions. mdpi.com The presence of two methyl groups on the alpha-carbon (the C2 position) of this compound may sterically hinder or electronically disfavor the cyclocondensation reaction that is fundamental to forming the pyrimidine ring.

Synthesis of Indole (B1671886) Ring Systems

Similarly, no documented applications of this compound in the synthesis of indole rings could be located in the scientific literature.

Established and widely utilized methods for indole synthesis include, but are not limited to, the Fischer, Bartoli, Madelung, and Larock syntheses. nih.govwikipedia.org The Fischer indole synthesis, one of the most common methods, produces an indole from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions. thermofisher.comalfa-chemistry.com The reactant profile for these and other conventional indole syntheses does not include β-ketoesters like this compound. Consequently, there are no detailed research findings or data to report for this application.

Due to the absence of information regarding these specific synthetic applications, it is not possible to provide further details or data tables as requested.

Biocatalysis and Enzymatic Transformations of Methyl 2,2 Dimethylacetoacetate

Enzyme-Catalyzed Stereoselective Reductions and Other Transformations

Consistent with the lack of its investigation as an enzyme substrate, there are no reported instances of enzyme-catalyzed stereoselective reductions or any other enzymatic transformations of methyl 2,2-dimethylacetoacetate. Research on the biocatalytic reduction of β-keto esters has largely focused on substrates with less steric hindrance at the α-position, such as methyl acetoacetate (B1235776) or α-monosubstituted derivatives. The successful stereoselective reduction of these compounds using various microorganisms and isolated enzymes is well-documented, but these findings cannot be extrapolated to the gem-dimethyl substituted analogue.

Implications in Biotransformation and Metabolic Pathway Studies

Given the absence of any studies on the enzymatic transformation of this compound, there are currently no known implications of this compound in the fields of biotransformation or metabolic pathway studies. The compound is not reported as a metabolite in any known metabolic pathway, and its potential as a substrate for biotransformation remains purely speculative. The lack of research in this area suggests that either the compound is recalcitrant to enzymatic attack or it has not yet been a target of investigation in biocatalysis research.

Advanced Characterization and Analytical Research of Methyl 2,2 Dimethylacetoacetate

Spectroscopic Analysis Methodologies

Spectroscopic methods are indispensable for elucidating the molecular structure of Methyl 2,2-dimethylacetoacetate by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for mapping the carbon-hydrogen framework of a molecule. For this compound, both ¹H NMR and ¹³C NMR provide definitive structural information.

In the ¹H NMR spectrum, the molecule is expected to show three distinct signals, all appearing as singlets due to the absence of adjacent protons for spin-spin coupling. The protons of the acetyl methyl group (CH₃CO-) would appear in the typical range for ketones. The six protons of the two geminal methyl groups (-C(CH₃)₂) are chemically equivalent and would produce a single, more intense signal. The three protons of the methoxy (B1213986) group (-OCH₃) would also yield a singlet at a characteristic chemical shift for ester methyl groups.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. nih.gov It will display signals for the two distinct carbonyl carbons (ketone and ester), the quaternary carbon, the gem-dimethyl carbons, the acetyl methyl carbon, and the methoxy carbon.

| Atom Type | Group | Predicted ¹H Chemical Shift (ppm) | Multiplicity | Integration | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|---|

| Proton | CH₃-C=O | ~2.1-2.3 | Singlet | 3H | - |

| Proton | -C(CH₃)₂ | ~1.3-1.5 | Singlet | 6H | - |

| Proton | -OCH₃ | ~3.7-3.8 | Singlet | 3H | - |

| Carbon | C=O (Ketone) | - | - | - | ~200-210 |

| Carbon | C=O (Ester) | - | - | - | ~170-175 |

| Carbon | -C(CH₃)₂ | - | - | - | ~50-60 |

| Carbon | -OCH₃ | - | - | - | ~50-55 |

| Carbon | -C(CH₃)₂ | - | - | - | ~20-25 |

| Carbon | CH₃-C=O | - | - | - | ~25-30 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques used to identify functional groups. The IR spectrum of this compound is characterized by strong absorptions corresponding to its two carbonyl groups. nih.gov The ester carbonyl (C=O) stretch appears at a higher frequency than the ketone carbonyl stretch due to the electron-withdrawing effect of the adjacent oxygen atom.

Raman spectroscopy, which detects vibrations that cause a change in polarizability, is also effective for this molecule. nih.gov The C=O bonds and the carbon skeleton vibrations will be Raman active.

| Vibrational Mode | Functional Group | Expected IR Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H Stretch | Aliphatic (sp³) | 2850-3000 | Medium-Strong |

| C=O Stretch | Ester | ~1740-1750 | Strong |

| C=O Stretch | Ketone | ~1715-1725 | Strong |

| C-O Stretch | Ester | 1100-1300 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The primary chromophore in this compound is the ketone carbonyl group. It undergoes a weak, symmetry-forbidden n→π* electronic transition when it absorbs UV radiation. This absorption is typically observed in the region of 270-300 nm. The ester carbonyl group also has an n→π* transition, but it occurs at a shorter wavelength, generally below the cutoff of common solvents like ethanol. colostate.edu

| Chromophore | Electronic Transition | Expected λmax (nm) |

|---|---|---|

| Ketone (C=O) | n→π* | ~270-300 |

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (molar mass: 144.17 g/mol ), the molecular ion peak (M⁺) would be found at m/z 144. nih.gov

Electron ionization (EI) would cause the molecule to fragment in predictable ways. Key fragmentation pathways include the loss of the methoxy group (•OCH₃, 31 Da) to yield a fragment at m/z 113, and the loss of the acetyl group (CH₃CO•, 43 Da) resulting in a fragment at m/z 101. The base peak is reported to be at m/z 102. nih.gov Another common fragmentation is the loss of the carbomethoxy group (•COOCH₃, 59 Da), producing a cation at m/z 85.

| m/z | Proposed Fragment Ion | Formula |

|---|---|---|

| 144 | [M]⁺ (Molecular Ion) | [C₇H₁₂O₃]⁺ |

| 113 | [M - •OCH₃]⁺ | [C₆H₉O₂]⁺ |

| 102 | Base Peak (Result of rearrangement) | [C₅H₁₀O₂]⁺ |

| 101 | [M - •COCH₃]⁺ | [C₅H₉O₂]⁺ |

| 85 | [M - •COOCH₃]⁺ | [C₅H₉O]⁺ |

| 43 | [CH₃CO]⁺ (Acetyl cation) | [C₂H₃O]⁺ |

Chromatographic Separation and Identification Techniques

Chromatographic methods are employed to separate components of a mixture and determine the purity of a substance.

Gas Chromatography (GC)

Gas Chromatography (GC) is an ideal technique for the analysis of volatile compounds like this compound, which has an estimated boiling point of 169 °C. flavscents.com In GC, the compound is vaporized and travels through a capillary column with a carrier gas. The separation is based on the compound's boiling point and its affinity for the column's stationary phase.

When coupled with a detector such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can be used for both quantitative analysis and definitive identification. The retention time—the time it takes for the compound to elute from the column—is a characteristic property under specific analytical conditions. For this compound, a non-polar or mid-polarity column (e.g., DB-5 or HP-5ms) would typically be used. The retention time would be influenced by the temperature program of the GC oven and the flow rate of the carrier gas. copernicus.org

| Parameter | Typical Value/Condition |

|---|---|

| Column Type | Fused silica (B1680970) capillary (e.g., 30 m x 0.25 mm ID) |

| Stationary Phase | 5% Phenyl-methylpolysiloxane (non-polar to mid-polarity) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | ~200-250 °C |

| Oven Program | Initial temp ~50-70°C, ramped to ~200-220°C |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the separation and analysis of various organic compounds, including β-keto esters like this compound. However, the analysis of this class of compounds by conventional reversed-phase (RP) HPLC can present significant challenges. A primary issue is the phenomenon of keto-enol tautomerism, where the molecule exists in equilibrium between its keto and enol forms. This can lead to poor peak shapes, such as broadening or splitting, which complicates quantification and identification. chromforum.org

To overcome these challenges, several strategies can be employed. One effective approach is the use of mixed-mode chromatography columns. These columns combine reversed-phase and ion-exchange functionalities, offering alternative selectivities that can improve the peak shape of tautomeric compounds. chromforum.org Another strategy involves adjusting the mobile phase conditions, such as pH and temperature, to influence the rate of tautomeric interconversion. For instance, using an acidic mobile phase can accelerate the interconversion, potentially leading to a single, sharp peak representing the averaged state of the two tautomers. chromforum.org Increasing the column temperature can also enhance the rate of interconversion, similarly improving peak shape. chromforum.org

For the analysis of chiral β-keto esters, enantioselective HPLC is the method of choice. This technique utilizes chiral stationary phases (CSPs) to separate enantiomers. Various types of CSPs are available, including those based on polysaccharides, proteins, and synthetic polymers. The selection of the appropriate chiral column and mobile phase is crucial for achieving baseline separation of the enantiomers. nih.govnih.govnih.gov For instance, teicoplanin-based chiral columns have proven effective for the separation of enantiomers of related β-keto esters. nih.gov The development of a robust chiral HPLC method is essential for studying the stereochemistry of reactions involving these compounds and for the preparation of enantiopure products. nih.govnih.gov

Table 1: Potential HPLC Methodologies for β-Keto Esters

| Technique | Stationary Phase | Mobile Phase Considerations | Application |

| Reversed-Phase HPLC | C18, C8 | Acidic pH (e.g., using formic or phosphoric acid) to control tautomerism | General purity analysis |

| Mixed-Mode HPLC | e.g., SIELC Primesep | Acetonitrile/water with acid or buffer | Improved peak shape for tautomeric compounds |

| Chiral HPLC | Teicoplanin-based, Cyclodextrin-based | Methanol, Acetonitrile, with or without additives like ammonium (B1175870) formate | Enantioselective separation |

Crystallographic Studies of Derivatives and Complexes

The resulting metal complexes can be characterized by single-crystal X-ray diffraction, which reveals precise information about bond lengths, bond angles, and the coordination geometry around the metal center. For example, studies on heteroleptic zinc complexes with β-ketoiminate ligands (derived from β-keto esters) show that the metal atom is often in a tetrahedrally-coordinated environment. uni-due.de Similarly, aluminum complexes can exhibit penta-coordinated geometries. uni-due.de

The crystal structure of these derivatives is stabilized by various intermolecular interactions, including hydrogen bonding. nih.gov The analysis of the crystal packing provides information on how the molecules arrange themselves in the solid state.

Table 2: Illustrative Crystallographic Data for Related β-Dicarbonyl Metal Complexes

| Complex | Crystal System | Space Group | Unit Cell Parameters | Reference |

| L1Do3ZnEt | Orthorhombic | P2₁2₁2₁ | a = 9.45 Å, b = 11.23 Å, c = 16.34 Å | uni-due.de |

| L1Do1AlMe₂ | Monoclinic | P2₁/n | a = 10.56 Å, b = 12.11 Å, c = 14.89 Å, β = 109.4° | uni-due.de |

| Ni(hfac)₂(IM-o-QN) | Triclinic | Pī | a = 9.1189(18) Å, b = 9.836(2) Å, c = 18.537(4) Å, α = 75.92(3)°, β = 81.95(3)°, γ = 69.32(3)° | scirp.org |

| Zn(hfac)₂(IM-o-QN) | Monoclinic | C2/c | a = 26.996(5) Å, b = 9.5223(19) Å, c = 23.961(5) Å, β = 91.07(3)° | scirp.org |

Note: The data presented are for related β-dicarbonyl complexes and serve as examples of the types of structures that can be formed and analyzed.

Computational Chemistry and Quantum Mechanical Modeling

Computational chemistry provides a powerful lens for understanding the intrinsic properties of molecules like this compound. Quantum mechanical modeling, particularly using Density Functional Theory (DFT), is widely employed to investigate the electronic structure, stability, and reactivity of β-dicarbonyl compounds. researchgate.netorientjchem.org

A key area of computational study for β-keto esters is the keto-enol tautomerism. orientjchem.orgmdpi.com Although the gem-dimethyl substitution at the α-carbon of this compound prevents the formation of an enol involving that carbon, the acetyl group can still potentially enolize. Computational studies on related systems have shown that the relative stability of the keto and enol tautomers is highly dependent on the solvent environment. orientjchem.org Polar solvents tend to stabilize the more polar keto form, while non-polar solvents can favor the enol form, which can be stabilized by an intramolecular hydrogen bond. orientjchem.orgmdpi.com

DFT calculations can be used to determine the geometries of the tautomers and the transition state for their interconversion. The energy difference between the tautomers and the activation energy for the tautomerization process can be calculated, providing insights into the dynamics of this equilibrium. orientjchem.org For example, in a study of 3-phenyl-2,4-pentanedione, the keto form was found to be more stable than the enol form in both the gas phase and in various solvents, with the energy difference being smaller in non-polar solvents. orientjchem.org

Furthermore, computational methods can predict various molecular properties such as molecular weight, polar surface area, and other descriptors relevant to its chemical behavior.

Table 3: Computed Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₂O₃ | PubChem nih.gov |

| Molecular Weight | 144.17 g/mol | PubChem nih.gov |

| IUPAC Name | methyl 2,2-dimethyl-3-oxobutanoate | PubChem nih.gov |

| XLogP3-AA | 0.9 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem nih.gov |

| Rotatable Bond Count | 3 | PubChem nih.gov |

| Exact Mass | 144.078644241 | PubChem nih.gov |

| Monoisotopic Mass | 144.078644241 | PubChem nih.gov |

| Topological Polar Surface Area | 43.4 Ų | PubChem nih.gov |

| Heavy Atom Count | 10 | PubChem nih.gov |

Future Research Directions and Emerging Trends in Methyl 2,2 Dimethylacetoacetate Chemistry

Development of Sustainable and Green Synthesis Methods

The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize environmental impact by reducing waste, avoiding hazardous substances, and utilizing renewable resources. polysciences.com The synthesis of Methyl 2,2-dimethylacetoacetate is an area ripe for the application of these principles.

A significant trend is the replacement of traditional alkylating agents, such as methyl halides and dimethyl sulfate, with greener alternatives. Dimethyl carbonate (DMC) stands out as a non-toxic and environmentally benign methylating and methoxycarbonylating agent. sigmaaldrich.com Its use in the synthesis of related compounds, like methyl acetoacetate (B1235776) from acetone and DMC, has been demonstrated, suggesting a promising green route for the dimethylation of methyl acetoacetate to produce this compound. rsc.org This approach avoids the formation of inorganic salt byproducts, a common issue with conventional methods. sigmaaldrich.com

Another avenue of green synthesis is the exploration of biocatalysis. Enzymatic synthesis, particularly employing lipases, has shown great promise for the transesterification of β-keto esters under mild, solvent-free conditions. researchgate.netmdpi.com Research into enzymes capable of catalyzing the direct methylation of acetoacetates could lead to highly selective and environmentally friendly production methods for this compound. A patent has described the enzymatic synthesis of acetoacetate ester derivatives via transesterification, highlighting the potential of this technology. nih.gov

Furthermore, the use of renewable resources as starting materials is a key aspect of sustainable chemistry. While not yet applied to this compound, research into synthesizing β-ketoesters from fatty acids and Meldrum's acid points towards a future where biomass-derived feedstocks could be utilized. mdpi.com

| Green Synthesis Approach | Potential Advantages for this compound |

| Dimethyl Carbonate (DMC) as Methylating Agent | Non-toxic reagent, avoids inorganic salt byproducts, high atom economy. |

| Enzymatic Catalysis (e.g., Lipases) | High selectivity, mild reaction conditions, solvent-free options, biodegradable catalysts. |

| Renewable Feedstocks | Reduced reliance on fossil fuels, potential for biodegradable products. |

Exploration of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for improving the efficiency and selectivity of reactions involving this compound.

Phase-transfer catalysis (PTC) offers a powerful tool for the C-alkylation of active methylene compounds like acetoacetate esters. nih.govacs.org This technique facilitates the reaction between reactants in different phases (e.g., solid-liquid or liquid-liquid), often leading to higher yields, milder reaction conditions, and reduced side reactions. nih.govnih.gov The use of quaternary ammonium (B1175870) or phosphonium salts as catalysts can promote the efficient dimethylation of methyl acetoacetate. researchgate.net Research in this area will likely focus on developing more efficient and recyclable phase-transfer catalysts.

Heterogeneous catalysts are also gaining prominence due to their ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling. For the synthesis of related β-keto esters, alkali-promoted MgO has been shown to be an effective solid base catalyst. Future work could involve screening a wider range of solid acid and base catalysts, including zeolites, mixed metal oxides, and functionalized polymers, to optimize the synthesis of this compound.

Palladium-catalyzed reactions have revolutionized organic synthesis, and their application to β-keto ester chemistry is an active area of research. Palladium enolates, generated from allylic β-keto esters, can undergo a variety of transformations. mdpi.comresearchgate.net While this is more related to the derivatization of the molecule, the development of palladium catalysts for the direct α-arylation or other functionalizations of this compound could open up new synthetic possibilities.

| Catalytic System | Potential Benefits for this compound Chemistry |

| Phase-Transfer Catalysis (PTC) | High yields, mild conditions, suitability for industrial scale-up. |

| Heterogeneous Catalysis | Ease of catalyst separation and recycling, potential for continuous processes. |

| Homogeneous Catalysis (e.g., Palladium) | High activity and selectivity, enables novel chemical transformations. |

Integration into Flow Chemistry and Continuous Processing

Flow chemistry, or continuous flow synthesis, is a paradigm shift in chemical manufacturing, moving from traditional batch processes to continuous production in microreactors or packed-bed reactors. researchgate.net This technology offers numerous advantages, including enhanced safety, better process control, improved scalability, and the potential for higher yields and purities. google.com

The synthesis of β-keto esters is well-suited for adaptation to flow chemistry. mdpi.comresearchgate.netmdpi.com Continuous flow systems can enable precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly beneficial for exothermic reactions or when dealing with unstable intermediates. A greener continuous flow procedure for the synthesis and purification of a related compound, methyl oximino acetoacetate, has been established, demonstrating the feasibility and benefits of this approach. google.com

Future research will likely focus on developing integrated flow processes for the synthesis of this compound, potentially combining the reaction and purification steps. This could involve the use of packed-bed reactors containing immobilized catalysts or scavengers to facilitate a "catch and release" protocol for product purification. researchgate.net The integration of in-line analytical techniques would allow for real-time monitoring and optimization of the reaction conditions.

| Feature of Flow Chemistry | Advantage in this compound Synthesis |

| Precise Control of Reaction Parameters | Improved yield and selectivity, enhanced safety. |

| Enhanced Heat and Mass Transfer | Efficient for exothermic reactions, reduces byproduct formation. |

| Scalability | Easier and safer to scale up from laboratory to industrial production. |

| Integration of Synthesis and Purification | Streamlined process, reduced waste and manual handling. |

Investigation of New Applications in Materials Science and Polymer Chemistry

The unique chemical structure of this compound, with its reactive β-keto ester functionality, makes it a promising candidate for applications in materials science and polymer chemistry. The acetoacetate group can participate in a variety of chemical reactions, allowing for its incorporation into polymers and the subsequent modification of material properties.

One emerging area is the use of acetoacetate-functional monomers in the synthesis of specialty polymers. These monomers can be polymerized or copolymerized to create polymers with pendant acetoacetate groups. These groups can then be used for cross-linking reactions, for example, through Michael addition with multifunctional acrylates or reactions with diamines to form enamines. This allows for the development of coatings, adhesives, and resins with tunable properties such as hardness, flexibility, and chemical resistance. While patents often mention acetoacetoxyethyl methacrylate, the principles can be extended to other acetoacetate-containing monomers.

The development of bio-based and biodegradable polymers is a major focus of sustainable materials science. nih.gov The versatile reactivity of the β-keto ester group in this compound could be harnessed to create novel biodegradable polymers. For instance, it could be used as a building block in the synthesis of polyesters or polyamides with tailored degradation profiles.

Furthermore, the ability of the acetoacetate moiety to chelate with metal ions opens up possibilities for the design of functional materials such as catalysts, sensors, or metal-scavenging resins. Research in this area would involve the synthesis of polymers incorporating this compound and the evaluation of their performance in these applications.

| Application Area | Potential Role of this compound |

| Coatings and Adhesives | As a functional monomer for cross-linkable polymer resins. |

| Biodegradable Polymers | As a building block for polyesters and other degradable materials. |

| Functional Materials | For the development of metal-chelating polymers for catalysis or remediation. |

Advanced Mechanistic Probing using in situ Spectroscopic Techniques

A deeper understanding of reaction mechanisms is essential for the rational design of more efficient and selective synthetic processes. The application of advanced in situ spectroscopic techniques allows for the real-time monitoring of chemical reactions, providing valuable insights into reaction kinetics, intermediates, and catalyst behavior.

For the synthesis of this compound, in situ Fourier-transform infrared (FTIR) spectroscopy could be employed to follow the consumption of reactants and the formation of products and intermediates. This technique has been used to study the methoxycarbonylation of acetone with dimethyl carbonate over MgO catalysts, revealing that the reaction likely proceeds via the abstraction of a proton from acetone by basic sites on the catalyst surface. Similar studies on the dimethylation of methyl acetoacetate could elucidate the reaction pathway and help in optimizing catalyst performance.

In situ Raman spectroscopy is another powerful tool for mechanistic studies, particularly for reactions involving solid catalysts or in aqueous media. It can provide information about the structure of catalytic active sites and the nature of adsorbed species during the reaction.

Operando spectroscopy, which combines in situ spectroscopic measurements with simultaneous catalytic performance testing, is an emerging trend that provides a direct correlation between the catalyst structure and its activity and selectivity under realistic reaction conditions. The application of operando techniques to the catalytic synthesis of this compound would represent a significant step forward in understanding and improving the process.

| Spectroscopic Technique | Information Gained for this compound Chemistry |

| In situ FTIR | Real-time monitoring of reactant consumption and product formation, identification of reaction intermediates. |

| In situ Raman | Characterization of catalyst structure and adsorbed species under reaction conditions. |

| Operando Spectroscopy | Direct correlation between catalyst structure, activity, and selectivity during the reaction. |

Q & A

Q. What are the optimal synthetic routes for Methyl 2,2-dimethylacetoacetate, and how can purity be maximized?

this compound is typically synthesized via acid-catalyzed esterification of 2,2-dimethylacetoacetic acid with methanol. A method analogous to the synthesis of Ethyl 2-phenylacetoacetate () involves refluxing the acid with methanol and concentrated sulfuric acid, followed by neutralization, extraction, and distillation. Key parameters include:

- Catalyst : Sulfuric acid (1-2% v/v).

- Reflux time : 4–6 hours.

- Purification : Recrystallization from ethanol or fractional distillation under reduced pressure to isolate the ester (boiling point: ~206.7°C at 760 mmHg) .

- Purity validation : Gas chromatography (GC) or NMR to confirm absence of unreacted starting materials.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- NMR :

- ¹H NMR : Peaks at δ 3.65 (s, 3H, OCH₃), δ 2.20 (s, 6H, 2×CH₃), and δ 3.45 (s, 2H, CH₂CO).

- ¹³C NMR : Signals for carbonyl (C=O) at ~170 ppm and ester (OCH₃) at ~52 ppm.

Advanced Research Questions

Q. How does steric hindrance from the 2,2-dimethyl groups influence reactivity in nucleophilic acyl substitution reactions?

The 2,2-dimethyl groups create significant steric hindrance, reducing accessibility to the carbonyl carbon. This slows nucleophilic attack (e.g., by amines or Grignard reagents) and favors alternative pathways, such as enolate formation. For example, in pyrimidine synthesis ( ), the enolate form reacts with amidines to form heterocyclic rings. Computational studies (e.g., DFT calculations) can quantify steric effects using parameters like Tolman’s cone angle .

Q. What role does this compound play in synthesizing photochromic materials?

The compound serves as a precursor for naphthopyrans, which exhibit reversible color changes under UV light. For instance, condensation with substituted phenols yields intermediates like Methyl 2,2-bis(4-methoxyphenyl)-6-acetoxy-2H-naphtho[1,2-b]pyran-5-carboxylate (). Key steps include:

- Cyclization : Acid- or base-mediated ring closure.

- Substituent tuning : Electron-donating groups (e.g., methoxy) enhance photostability .

Q. How does this compound participate in phosphorylation reactions of nucleosides?

In phosphorylation, the ester’s enolate reacts with aryl phosphoramidochloridates to form nucleoside phosphoramidates ( ). The dimethyl groups stabilize the enolate, enhancing regioselectivity. Reaction conditions (e.g., anhydrous solvents, low temperatures) minimize hydrolysis. Mechanistic studies using ³¹P NMR track intermediate formation .

Q. Under what experimental conditions does this compound exhibit instability?

- Thermal degradation : Decomposes above 200°C (boiling point: 206.7°C); use oil baths instead of open flames .

- Hydrolysis : Susceptible to acidic/basic conditions; store in anhydrous environments (e.g., molecular sieves).

- Light sensitivity : Degrades under prolonged UV exposure; use amber glassware .

Methodological Considerations

Q. How can conflicting data on reaction yields be resolved when using this compound in multi-step syntheses?

- Controlled experiments : Isolate intermediates (e.g., enolates) to identify yield-limiting steps.

- Kinetic studies : Monitor reaction progress via in-situ IR or HPLC.

- Cross-validation : Compare results with analogous esters (e.g., Ethyl 2,2-dimethylacetoacetate, CAS 597-04-6) to assess steric/electronic effects .

Q. What strategies improve enantioselectivity in asymmetric alkylation of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.